molecular formula C21H45NO B8724406 3-(Octadecyloxy)propylamine CAS No. 7617-75-6

3-(Octadecyloxy)propylamine

Cat. No.: B8724406
CAS No.: 7617-75-6
M. Wt: 327.6 g/mol
InChI Key: GWOUPOJUVSKJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Octadecyloxy)propylamine is an organic compound with the molecular formula C21H45NO. It is a long-chain alkylamine, where the amine group is attached to a propyl chain, which is further connected to an octadecyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Octadecyloxy)propylamine can be synthesized through several methods. One common approach involves the reaction of 1-bromopropane with octadecyloxyamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-(Octadecyloxy)propylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-(Octadecyloxy)propylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Octadecyloxy)propylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity or affecting membrane-bound proteins. Additionally, the amine group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and an amine group, which imparts distinct physicochemical properties and biological activities. Its ability to integrate into lipid membranes and interact with various biomolecules makes it a valuable compound for research and industrial applications .

Properties

CAS No.

7617-75-6

Molecular Formula

C21H45NO

Molecular Weight

327.6 g/mol

IUPAC Name

3-octadecoxypropan-1-amine

InChI

InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-22H2,1H3

InChI Key

GWOUPOJUVSKJCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

An autoclave equipped with a stirrer and a temperature gage was charged with 270.5 g of octadecanol and 0.1 g of potassium hydroxide and the mixture was dehydrated at 120° C. under a vacuum of 2.6 kPa for one hour. Then, the mixture was cooled to 60° C. and 58.4 g of acrylonitrile was introduced into the autoclave over one hour, which was then kept as it was for one hour to complete the reaction. Next, 1.9 g of Raney nickel, 0.3 g of sodium hydroxide and 16.1 g of ion exchange water were introduced into the autoclave, which was then reacted for hydrogenation and reduction at 130° C. for 3 hours. Then, the reaction mixture was subjected to filtration to remove the catalyst, distilled and refined to obtain 294.3 g of a corresponding 3-octadecyloxypropylamine.
Quantity
270.5 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
58.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ion
Quantity
16.1 g
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
catalyst
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.